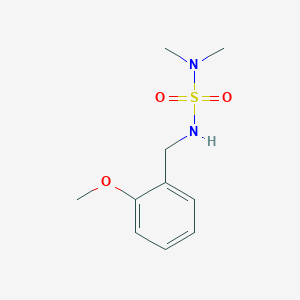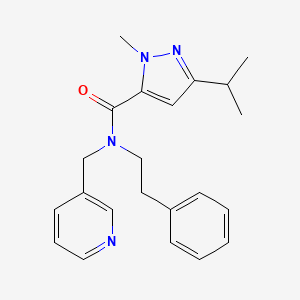![molecular formula C24H29N7O B5587715 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Dihydroquinoline Moiety: This can be achieved by reacting an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the dihydroquinoline ring.
Introduction of the Methoxyphenyl Piperazine Group: This step involves the nucleophilic substitution reaction between the dihydroquinoline intermediate and 4-(4-methoxyphenyl)piperazine, often facilitated by a base such as potassium carbonate.
Formation of the Triazine Core: The final step involves the cyclization reaction between the intermediate and a triazine precursor, typically under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The dihydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The triazine core can be reduced under hydrogenation conditions to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors, making it a candidate for neurological research.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cell proliferation, leading to its potential anticancer effects.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
3,4-diaryl-1,2-dihydroquinolines: These compounds share the dihydroquinoline moiety and have shown anticancer activity.
1,2,3,4-tetrahydroquinolines: These compounds are structurally similar and are also studied for their pharmacological properties.
Uniqueness
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is unique due to its combination of a dihydroquinoline ring, a methoxyphenyl piperazine group, and a triazine core, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-32-20-10-8-19(9-11-20)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-11H,4,6,12-17H2,1H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRILPZBHVZVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide](/img/structure/B5587688.png)

METHANONE](/img/structure/B5587694.png)

![(1R,7S)-N-methyl-4-oxo-3-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5587708.png)
![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
